molecular formula C18H11NO3 B11088944 1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B11088944
M. Wt: 289.3 g/mol
InChI Key: ZZMAHQZJJAGKMN-ZROIWOOFSA-N
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Description

1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS: 2582-21-0) is a polycyclic heteroaromatic compound with the molecular formula C₁₉H₁₃NO₃ and an average mass of 303.317 g/mol . Its structure features a naphthoquinoline core substituted with an acetyl group at position 1 and a methyl group at position 3 (Figure 1). This compound has been explored as a screening candidate in kinase inhibitor development due to its structural similarity to bioactive derivatives of the 3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold .

Properties

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

(16Z)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione

InChI

InChI=1S/C18H11NO3/c1-9(20)14-16-10-5-2-3-6-11(10)17(21)12-7-4-8-13(15(12)16)19-18(14)22/h2-8,20H,1H3/b14-9-

InChI Key

ZZMAHQZJJAGKMN-ZROIWOOFSA-N

Isomeric SMILES

C/C(=C/1\C2=C3C(=NC1=O)C=CC=C3C(=O)C4=CC=CC=C42)/O

Canonical SMILES

CC(=C1C2=C3C(=NC1=O)C=CC=C3C(=O)C4=CC=CC=C42)O

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate naphthoquinoline derivatives with acetylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetyl Group

The acetyl moiety at position 1 undergoes nucleophilic substitution with amines, enabling the synthesis of alkylamino derivatives . This reaction typically occurs under mild conditions:

Reaction Conditions Products Applications
Tosyl group substitution with aliphatic amines (e.g., butylamine)1-Alkylamino-3H-naphtho[1,2,3-de]quinoline-2,7-diones Fluorophores for lipid droplet imaging (e.g., 3-butyl-1-(butylamino)-6-nitronaphthoquinolinedione)
Nitration followed by reduction6-Amino-1-alkylamino derivativesPhototoxic agents against BT474 breast cancer cells (IC₅₀ values under study)

Key mechanistic steps include:

  • Activation of the acetyl group via tosylation for improved leaving-group ability .

  • Steric and electronic modulation by the fused quinoline ring, directing substitution regioselectively .

Electrophilic Aromatic Substitution

The electron-deficient quinoline-quinone system facilitates electrophilic attacks at specific positions:

Reaction Type Position Modified Outcome
NitrationC6Introduction of nitro groups for subsequent reduction to amino derivatives
HalogenationC4/C5Enhanced redox activity (theoretical studies suggest feasibility)

Notable Example :
6-Nitro derivatives exhibit large Stokes shifts (up to 150 nm) and fluorescence quantum yields of 0.39, making them viable bioimaging tools .

Redox Reactions

The quinone moiety participates in reversible redox cycles, critical for biological interactions:

Redox Process Biological Relevance Experimental Evidence
Semiquinone radical formationGenerates reactive oxygen species (ROS) in cellular environmentsCytotoxic effects observed in cancer cells via oxidative stress induction
Two-electron reductionStabilized hydroquinone forms with altered solubility and reactivityDemonstrated in electrochemical studies (potential range: -0.2 to -0.6 V vs SCE)

Enzyme Inhibition via Non-Covalent Interactions

Derivatives of this compound exhibit targeted kinase inhibition through structural complementarity:

Derivative Target Enzyme Inhibition Constant (Kᵢ) Mechanism
Ethyl 2,7-dioxo-1-carboxylate (NQDI-1)ASK1500 nMCompetitive inhibition at ATP-binding pocket

Structural analysis reveals:

  • Hydrogen bonding between the quinone dione and kinase catalytic lysine .

  • Hydrophobic interactions with the acetyl group and enzyme subpockets .

Photochemical Reactivity

Light-induced reactions enable applications in photodynamic therapy:

Property Value/Outcome Experimental Conditions
Singlet oxygen quantum yield0.18 (in DMSO)Irradiation at 470 nm (1.5 W/cm²)
Phototoxicity EC₅₀10–50 µM (cell-dependent)BT474 cells, 24 h post-irradiation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione and its derivatives. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interact with specific molecular targets involved in cancer cell survival .
  • Case Study : In a study evaluating the compound's efficacy against human cancer cell lines (HCT-116 and MCF-7), several derivatives demonstrated significant antiproliferative activity with IC50 values in the low micromolar range. This suggests that modifications to the naphthoquinoline structure can enhance its anticancer properties .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects:

  • Alzheimer's Disease Research : The compound's ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies indicate that compounds with similar structures can cross the blood-brain barrier and exhibit dual-target inhibition, potentially leading to improved therapeutic outcomes .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in material science:

  • Fluorescent Properties : Its unique structure allows for fluorescence under UV light, which can be harnessed in organic light-emitting diodes (OLEDs) and sensors .

Synthesis of New Materials

Research into the synthesis of polymers incorporating this compound has shown promise:

  • Polymer Composites : The integration of this compound into polymer matrices can enhance the mechanical and thermal properties of the materials while providing additional functionalities such as UV protection and antimicrobial activity .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Anticancer ActivityInhibits cell proliferation in cancer cell linesIC50 values in low micromolar range against HCT-116 and MCF-7
Neuroprotective EffectsPotential treatment for Alzheimer's disease through AChE/MAO inhibitionCompounds show ability to cross blood-brain barrier
Material ScienceUsed in fluorescent materials and polymer compositesEnhances mechanical properties and provides UV protection

Mechanism of Action

The mechanism of action of 1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Structural Features
1-Acetyl-3H-naphtho...2,7-dione C₁₉H₁₃NO₃ 303.317 Acetyl (1), Methyl (3) Electron-withdrawing acetyl group
1-(Phenethylamino)-3H-naphtho...2,7-dione (BRD 7389) C₂₄H₁₈N₂O₂ 366.412 Phenethylamino (1) Bulky aromatic substituent
NQDI-1 (Ethyl carboxylate) C₁₈H₁₃NO₅ 323.306 Ethyl carboxylate (1) Polar carboxylate group
3-Methyl-1-methylamino...2,7-dione C₁₆H₁₃N₃O₃ 307.302 Methylamino (1) Small, hydrophilic substituent
Parent Scaffold (Unsubstituted) C₁₆H₉NO₂ 247.253 None Baseline for SAR comparisons

Key Observations :

  • Phenethylamino Group: BRD 7389’s substituent enhances hydrophobic interactions, making it a potent p90 RSK inhibitor (Ki undisclosed) .
  • Ethyl Carboxylate (NQDI-1) : This derivative inhibits apoptosis signal-regulating kinase 1 (ASK1) with a Ki of 500 nM , highlighting the role of polar groups in targeting specific kinases .

Key Insights :

  • GSK-3β Inhibition: Amino-substituted derivatives (e.g., 1-(phenylamino)) show low micromolar IC₅₀ values, attributed to hydrogen bonding with kinase hinge regions . The acetyl group’s lack of hydrogen-bonding capacity may reduce GSK-3β affinity.
  • ASK1 Selectivity : NQDI-1’s ethyl carboxylate group enhances selectivity for ASK1, suggesting that polar substituents favor interactions with this kinase’s unique ATP-binding pocket .
  • Unsubstituted Scaffold : The parent compound lacks significant activity, underscoring the necessity of substitutions at position 1 for biological efficacy .

Biological Activity

1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (often referred to as 1-AcNQ) is a synthetic compound that belongs to the class of naphthoquinones. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores the biological activity of 1-AcNQ, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C18H11NO3
  • Molecular Weight : 295.28 g/mol
  • Melting Point : 165-167 °C
  • Solubility : Soluble in ethanol and slightly soluble in water .

1-AcNQ exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit specific kinases such as human Apoptosis Signal-regulating Kinase 1 (ASK1), with an IC50 value of approximately 15 µM. This competitive inhibition suggests a potential role in modulating apoptosis pathways .
  • Reactive Oxygen Species (ROS) Generation : Similar to other naphthoquinones, 1-AcNQ may induce oxidative stress in cancer cells by generating ROS, which can lead to cell cycle arrest and apoptosis .

Anticancer Activity

Numerous studies have investigated the anticancer properties of 1-AcNQ:

  • Cell Line Studies :
    • In vitro studies have shown that 1-AcNQ exhibits significant cytotoxicity against various cancer cell lines including HeLa (cervical carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 10 µM to 25 µM depending on treatment duration .
    • A comparative analysis indicated that 1-AcNQ's activity correlates strongly with known anticancer agents, suggesting similar mechanisms of action involving NQO1 expression modulation .
  • Mechanistic Insights :
    • The compound's ability to induce apoptosis was confirmed through flow cytometry, which demonstrated an increase in sub-G1 phase cells in treated populations, indicating cell death .
    • Additionally, 1-AcNQ has been shown to affect cell cycle progression by causing G0/G1 phase arrest in HeLa cells, which is critical for its anticancer efficacy .

Cardioprotective Effects

Recent investigations into the cardioprotective properties of naphthoquinone derivatives have included assessments of 1-AcNQ:

  • In a doxorubicin-induced cardiotoxicity model using H9c2 cardiomyocytes, compounds similar to 1-AcNQ were able to maintain higher cell viability compared to controls. These findings suggest that naphthoquinones may mitigate doxorubicin's adverse effects while preserving its therapeutic efficacy .

Data Summary

Biological ActivityIC50 ValueCell Lines TestedMechanism
ASK1 Inhibition~15 µMVariousCompetitive inhibition
Cytotoxicity10-25 µMHeLa, MCF-7ROS generation & apoptosis
Cardioprotection>40 µMH9c2Reduction of oxidative stress

Q & A

What are the primary biological targets and mechanisms of action of 1-Acetyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives in kinase inhibition studies?

Level : Basic
Methodological Answer :
Derivatives of this scaffold, such as NQDI-1 (ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate), inhibit apoptosis signal-regulating kinase 1 (ASK1) with high specificity (Ki = 500 nM). The mechanism involves competitive binding to the ATP-binding site, validated via in vitro kinase assays and crystallographic studies. Selectivity profiling against related kinases (e.g., JNK1, p38α) demonstrated minimal cross-reactivity, supporting its use as a tool compound for ASK1-pathway studies . Advanced analogs like BRD 7389 also target p90 RSK, highlighting the scaffold’s adaptability for diverse kinase targets .

How can researchers optimize the synthesis of this compound derivatives for improved yield and purity?

Level : Basic
Methodological Answer :
Key steps include:

  • Schiff base formation : Reacting naphtho[2,1-b]furan-2-carbohydrazide with substituted aldehydes (e.g., 2-chloro-3-formylquinoline) under reflux in ethanol.
  • Cyclization : Treating intermediates with chloroacetyl chloride to form azetidinone rings, monitored via TLC and purified via column chromatography.
  • Acetylation : Introducing the acetyl group using acetic anhydride in anhydrous conditions.
    Elemental analysis, NMR (¹H/¹³C), and HRMS are critical for structural confirmation . For scale-up, microwave-assisted synthesis reduces reaction times and improves yields by 15–20% .

What computational strategies are effective for designing this compound derivatives with enhanced blood-brain barrier (BBB) permeability?

Level : Advanced
Methodological Answer :

  • In silico screening : Use Glide docking with pharmacophore filters to prioritize compounds with high affinity for CNS targets (e.g., GSK-3β).
  • ADME prediction : Apply QikProp to assess logP (optimal: 2–5), polar surface area (<90 Ų), and BBB penetration scores.
  • Scaffold modification : Substituents like phenethylamino groups (e.g., BRD 7389) improve lipophilicity and BBB penetration while retaining kinase inhibition . Benchmark against known inhibitors (e.g., NQDI-1) to validate predictive models .

How can researchers resolve contradictions in reported inhibitory activity data for derivatives of this scaffold across different kinase assays?

Level : Advanced
Methodological Answer :
Discrepancies often arise from:

  • Assay conditions : Variations in ATP concentrations (e.g., 10 μM vs. 1 mM) alter IC50 values. Standardize assays using the ADP-Glo™ Kinase Assay system.
  • Protein isoforms : ASK1 vs. ASK2 inhibition profiles differ; use isoform-specific constructs for validation.
  • Cellular context : Off-target effects in cell-based assays (e.g., renal ischemia models) require counter-screening against unrelated kinases (e.g., MAPK family) . Cross-validate findings with structural analogs (e.g., 1-phenethylamino derivatives) to isolate scaffold-specific effects .

What in vivo models are suitable for evaluating the pharmacological potential of this scaffold in disease contexts?

Level : Advanced
Methodological Answer :

  • Renal ischemia/reperfusion injury : Administer NQDI-1 (10 mg/kg, i.p.) in rodent models to assess attenuation of renal dysfunction via histopathology (e.g., tubular necrosis scoring) and serum creatinine levels .
  • Neurodegeneration : Use transgenic mouse models (e.g., tauopathy) to test BBB-penetrant analogs (e.g., BRD 7389) for GSK-3β inhibition efficacy. Monitor phosphorylation biomarkers (e.g., tau protein) via Western blot .
  • Dosing regimens : Optimize pharmacokinetics using LC-MS/MS to measure plasma half-life and tissue distribution .

How can structure-activity relationship (SAR) studies guide the development of selective inhibitors from this scaffold?

Level : Advanced
Methodological Answer :

  • Core modifications : Replace the acetyl group with phenethylamino (BRD 7389) to shift selectivity from ASK1 to p90 RSK.
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) at position 3 enhance ASK1 affinity, while bulky groups (e.g., cyclohexyl) improve GSK-3β inhibition .
  • Tautomer analysis : Use DFT calculations to predict dominant tautomeric forms (e.g., keto-enol equilibria) and their impact on binding . Validate via X-ray crystallography of inhibitor-kinase complexes .

What analytical techniques are essential for characterizing novel derivatives of this scaffold?

Level : Basic
Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) for confirming substituent positions; IR for detecting carbonyl stretches (~1700 cm⁻¹).
  • Mass spectrometry : HRMS (ESI+) to verify molecular ions (e.g., [M+H]⁺ for C₂₄H₁₈N₂O₂, m/z 366.412) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .

How does the natural product aspergiolide A relate to synthetic derivatives of this scaffold?

Level : Advanced
Methodological Answer :
Aspergiolide A, isolated from Aspergillus glaucus, shares the naphtho[1,2,3-de]chromene-2,7-dione core. Biosynthetic studies suggest polyketide synthase pathways generate its anthraquinone moiety. Synthetic derivatives mimic this scaffold but replace chromene with quinoline rings for enhanced kinase affinity. Comparative studies show aspergiolide A exhibits weaker ASK1 inhibition (Ki > 1 μM) vs. synthetic analogs, highlighting the importance of quinoline substitution .

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